5-(4-Cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid 5-(4-Cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1105637-19-1
VCID: VC11685307
InChI: InChI=1S/C16H17NO3/c18-16(19)14-10-15(20-17-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,18,19)
SMILES: C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=NO3)C(=O)O
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

5-(4-Cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid

CAS No.: 1105637-19-1

Cat. No.: VC11685307

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid - 1105637-19-1

Specification

CAS No. 1105637-19-1
Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name 5-(4-cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C16H17NO3/c18-16(19)14-10-15(20-17-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,18,19)
Standard InChI Key DGEUEHRKEWYSKO-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=NO3)C(=O)O
Canonical SMILES C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=NO3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2-oxazole heterocycle substituted at the 5-position with a 4-cyclohexylphenyl group and at the 3-position with a carboxylic acid moiety. The oxazole ring contributes to hydrogen-bonding capabilities via its nitrogen and oxygen atoms, while the cyclohexylphenyl group enhances lipophilicity (logP2.24\log P \approx 2.24), favoring membrane permeability . The carboxylic acid group introduces polarity, balancing solubility and bioavailability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H17NO3\text{C}_{16}\text{H}_{17}\text{NO}_{3}
Molecular Weight271.31 g/mol
Calculated logP\log P2.24 (consensus)
Topological Polar Surface Area63.33 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Optimization

Cyclization-Based Pathways

The primary synthetic route involves the reaction of 4-cyclohexylphenylhydrazine with oxalyl chloride in dichloromethane, catalyzed by triethylamine. This one-pot cyclization proceeds via intermediate hydrazide formation, followed by intramolecular dehydration to yield the oxazole core.

Reaction Conditions:

  • Solvent: Dichlorloromethane

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C to room temperature

  • Yield: ~60–70% (optimized)

Biological Activity and Mechanistic Insights

Putative Therapeutic Applications

While direct studies on 5-(4-cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid are sparse, structurally related compounds exhibit:

  • Anti-inflammatory activity: Analogous 1,2-oxazole-carboxylic acids inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 synthesis .

  • Enzyme inhibition: The oxazole ring participates in π-π stacking with aromatic residues in enzyme active sites, as seen in benzoxazole-based protease inhibitors .

  • Antimicrobial potential: Fluorinated analogs (e.g., 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid) show moderate antibacterial activity against Gram-positive strains (MIC: 8–16 µg/ml) .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the cyclohexyl group with fluorophenyl or methoxyphenyl moieties alters physicochemical and biological profiles:

Table 2: Comparative Properties of Isoxazole Carboxylic Acids

CompoundlogP\log PSolubility (mg/ml)COX-2 IC₅₀ (µM)
5-(4-Cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid2.240.27Not reported
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid 2.090.2012.4
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid 1.860.4518.9

The cyclohexyl derivative’s higher lipophilicity may enhance blood-brain barrier penetration compared to polar methoxy-substituted analogs .

Challenges and Future Directions

Limitations in Current Knowledge

  • Pharmacokinetic data: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Target identification: Proteomic studies are needed to map binding partners beyond COX-2.

  • Synthetic scalability: Current yields (60–70%) are suboptimal for industrial production.

Recommended Research Priorities

  • Fragment-based drug design: Optimize the cyclohexylphenyl group for selective kinase inhibition.

  • Prodrug development: Esterify the carboxylic acid to improve oral bioavailability.

  • In vivo validation: Test anti-inflammatory efficacy in murine models of arthritis.

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